

Technical Support Center: 4-Formyl-2-methylbenzotrile Synthesis

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Compound of Interest

Compound Name: 4-Formyl-2-methylbenzotrile

CAS No.: 27613-35-0

Cat. No.: B1521275

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Executive Summary & Molecule Profile

4-Formyl-2-methylbenzotrile is a critical intermediate, notably used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).[1][2] Its synthesis presents a specific chemoselectivity challenge: installing a formyl group (aldehyde) without hydrolyzing or nucleophilically attacking the sensitive nitrile (cyano) moiety.[1][2][3]

This guide focuses on the Turbo-Grignard mediated formylation route, as it is the most robust method for laboratory to pilot-scale synthesis, offering superior functional group tolerance over n-BuLi lithiation.[1][2]

Property	Specification
Molecular Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in EtOAc, DCM, THF; Low solubility in water
Key Sensitivity	Nitrile group (susceptible to nucleophilic attack/hydrolysis); Aldehyde (oxidation prone)

Standard Operating Procedure (SOP): Magnesiatio- Formylation Route

Reaction Logic: Iodine/Bromine-Magnesium exchange using $i\text{-PrMgCl}\cdot\text{LiCl}$ (Turbo Grignard) followed by electrophilic trapping with DMF.^{[1][2][3]}

Phase 1: Reaction Setup

- Inertion: Flame-dry a 3-neck flask; flush with Ar/N_2 . Moisture is the primary cause of yield loss.^[3]
- Starting Material: Dissolve 4-bromo-2-methylbenzonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).
- Exchange: Cool to -20°C . Add $i\text{-PrMgCl}\cdot\text{LiCl}$ (1.1 equiv) dropwise.^{[1][2][3]}
 - Critical: Maintain temperature below -10°C to prevent nucleophilic attack on the nitrile.^{[1][2][3]}
 - Time: Stir for 1-2 hours. Monitor conversion by GC-MS (quench aliquot with MeOH).
- Formylation: Add anhydrous DMF (2.0 equiv) dropwise at -20°C .
- Warming: Allow to warm to 0°C over 1 hour.

Phase 2: Work-up Procedure (The Critical Step)

The intermediate is a magnesium hemi-aminal salt.^{[1][2][3]} Improper quenching leads to emulsions or impurity formation.^{[1][2][3]}

- Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated aqueous NH_4Cl (or 1M citric acid) at 0°C .
 - Note: Avoid strong mineral acids ($\text{HCl}/\text{H}_2\text{SO}_4$) which may hydrolyze the nitrile to an amide/acid.^{[1][2][3]}
- Extraction: Extract with EtOAc (3x).

- DMF Removal (Crucial): Wash the combined organic layers with 5% aqueous LiCl (2x) followed by brine (1x).[\[1\]\[2\]\[3\]\[4\]](#)
 - Why? DMF partitions into the aqueous phase significantly better in the presence of Lithium ions, preventing it from carrying over into the oil.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting & FAQs

Category A: Low Yield & Incomplete Conversion

Q: I see a large peak for 2-methylbenzotrile (des-bromo product) in my GC-MS. Did the reaction fail? A: This indicates the Grignard exchange occurred (forming the aryl-magnesium species), but it was protonated during the quench instead of reacting with DMF.

- Root Cause 1: The DMF was wet.[\[3\]\[5\]](#)
- Root Cause 2: The DMF addition was too fast or insufficiently mixed, leaving unreacted Grignard species.[\[2\]\[3\]](#)
- Root Cause 3: The quench was performed before the DMF reaction was complete.[\[3\]](#) Ensure you allow the DMF step to warm to 0°C before adding NH₄Cl.[\[3\]](#)

Q: My reaction stalled with 30% starting material (bromide) remaining. A: The exchange failed to initiate or stalled.

- Solution: Ensure you are using Turbo Grignard (LiCl complex).[\[1\]\[2\]\[3\]](#) Simple i-PrMgCl is often too sluggish for aryl bromides at -20°C. If using simple Grignard, you may need to warm to 0°C, but this risks nitrile attack.[\[1\]\[2\]\[3\]](#)

Category B: Impurity Profile

Q: I see a "dimer" or ketone impurity. A: This is likely the result of the Grignard reagent attacking the nitrile of another molecule (nucleophilic addition) or the DMF adduct reacting with a second aryl-magnesium species.

- Fix: strictly maintain the temperature below -15°C during the Grignard addition and the mixing phase. Dilution (0.2 M) can also help minimize intermolecular side reactions.[1][2][3]

Q: There is a significant amount of DMF remaining in my crude oil. A: DMF is high-boiling (153°C) and difficult to rotovap.[1][2][3]

- Fix: Implement the LiCl Wash Protocol. Wash the organic layer with 5% LiCl (aq).[1][2][3] The lithium coordinates with DMF, pulling it into the aqueous phase.[6] Alternatively, azeotrope with heptane on the rotovap (add heptane, evaporate, repeat).[1][2][6]

Advanced Purification: The Bisulfite Method

If column chromatography is difficult due to co-eluting impurities, use the chemical specificity of the aldehyde group.

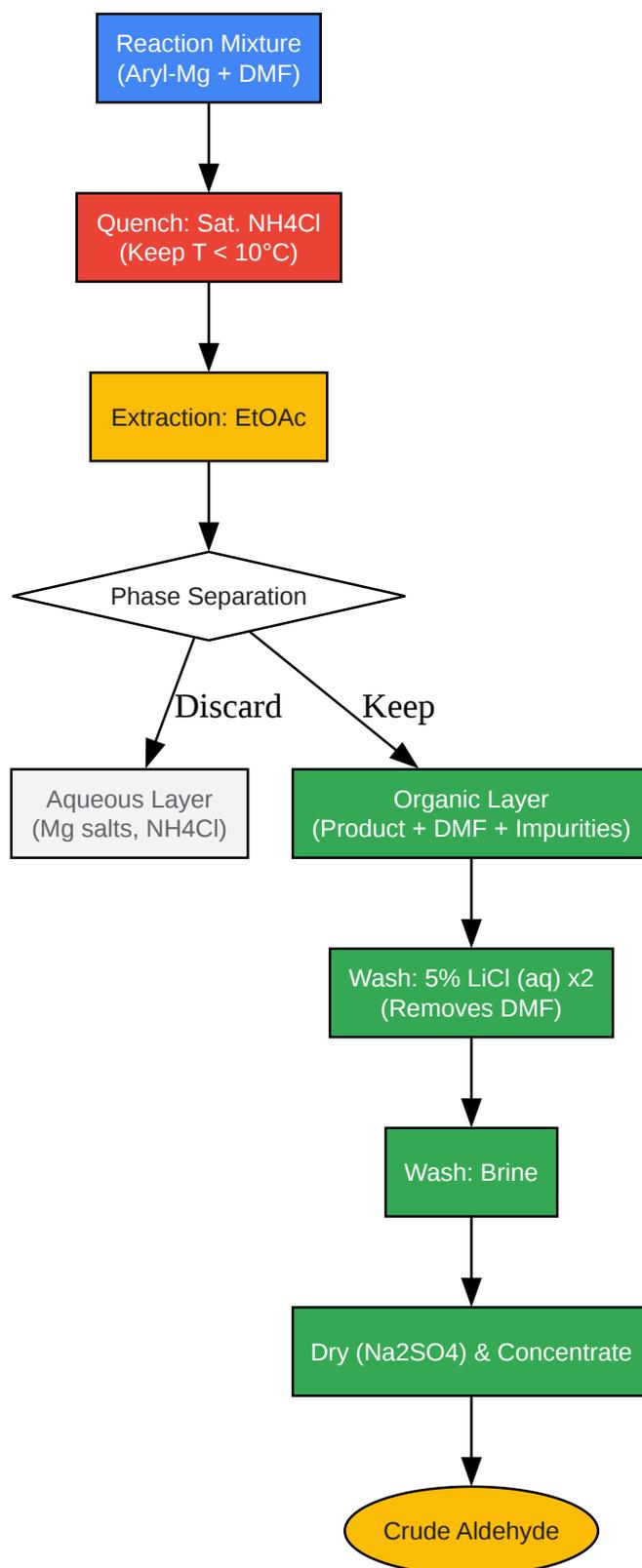
Protocol:

- Adduct Formation: Dissolve crude oil in EtOH. Add saturated aqueous NaHSO_3 (Sodium Bisulfite, 2-3 equiv).[1][2][3] Stir vigorously for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1][3][7][8]
- Wash: Wash the aqueous phase with Et_2O or DCM.[2][3]
 - Result: Impurities (unreacted bromide, des-bromo, dimers) stay in the organic layer.[1][2] The Product is in the aqueous layer.[3][6][7][8][9]
- Regeneration: Basify the aqueous layer (pH ~ 10) using Na_2CO_3 or NaOH (carefully, keep cold to protect nitrile).[1][2][3]
- Recovery: Extract the regenerated aldehyde into EtOAc.

Visual Workflows

Figure 1: Work-up Logic Flow

This diagram illustrates the decision matrix for the reaction work-up.

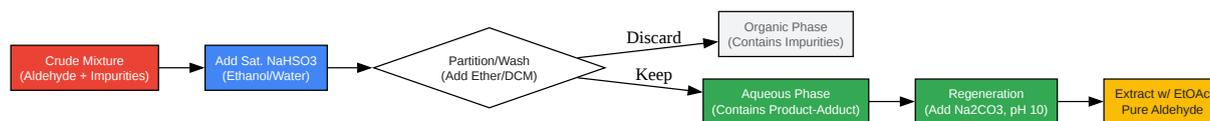


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Caption: Step-by-step extraction protocol emphasizing DMF removal via LiCl washes.

Figure 2: Bisulfite Purification Logic

Use this workflow if chromatography is insufficient.



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Caption: Chemical purification strategy using reversible bisulfite adduct formation.

Solvent & Reagent Compatibility Table

Reagent/Solvent	Compatibility	Technical Note
THF	Excellent	Standard solvent.[1][2][3] Must be anhydrous (<50 ppm H ₂ O). [1][2][3]
DMF	Good	Must be anhydrous.[1][2][3] Remove via LiCl wash or azeotrope.[1][2][3][6][10]
n-BuLi	Poor	Avoid. High risk of attacking the nitrile group.[3] Use i-PrMgCl[1][2][3]·LiCl instead.
HCl (conc)	Poor	Causes hydrolysis of Nitrile to Amide/Acid.[1][2][3] Use NH ₄ Cl or Citric Acid.[1][2][3]
DCM	Good	Good for extraction, but heavier than water (emulsion risk with DMF).[1][2][3]

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